N-(3-chlorophenyl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
N-(3-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a methylphenoxy group, and a thiophenylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting acetic anhydride with an appropriate amine, such as 3-chloroaniline, under acidic conditions.
Introduction of the Methylphenoxy Group: The methylphenoxy group can be introduced through a nucleophilic substitution reaction, where 3-methylphenol reacts with the acetamide intermediate in the presence of a base like sodium hydroxide.
Attachment of the Thiophenylmethyl Group: The final step involves the attachment of the thiophenylmethyl group via a nucleophilic substitution reaction, where thiophene-2-carboxaldehyde reacts with the intermediate in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of N-(3-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may find use in the synthesis of specialty chemicals or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: Similar structure but with a different position of the methyl group on the phenoxy ring.
N-(3-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(3-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to the specific combination of functional groups and their positions, which confer distinct chemical and biological properties. The presence of the thiophenylmethyl group, in particular, may enhance its electronic properties and potential interactions with biological targets.
Properties
Molecular Formula |
C20H18ClNO2S |
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Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18ClNO2S/c1-15-5-2-8-18(11-15)24-14-20(23)22(13-19-9-4-10-25-19)17-7-3-6-16(21)12-17/h2-12H,13-14H2,1H3 |
InChI Key |
VXIFJCPKFJKECT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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